2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione

Catalog No.
S13072121
CAS No.
650617-05-3
M.F
C22H31N3O2
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4....

CAS Number

650617-05-3

Product Name

2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C22H31N3O2/c26-20-18-22(10-5-2-6-11-22)21(27)25(20)13-7-12-23-14-16-24(17-15-23)19-8-3-1-4-9-19/h1,3-4,8-9H,2,5-7,10-18H2

InChI Key

JDCLOZPWNLXVOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4

The compound 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione is a member of the azaspirodecane family, characterized by its unique spirocyclic structure that incorporates a piperazine moiety. This compound features a spiro configuration, which contributes to its potential biological activity, particularly in neuropharmacology. The presence of the 4-phenylpiperazine group suggests possible interactions with neurotransmitter receptors, making it a candidate for various pharmacological applications.

The synthesis of 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione typically involves several key reactions:

  • Formation of the Spiro Structure: This can be achieved through cyclization reactions involving appropriate precursors that allow for the creation of the spiro linkage.
  • Functionalization: The introduction of the 4-phenylpiperazine group can be accomplished via nucleophilic substitution or coupling reactions with activated derivatives of piperazine.
  • Dione Formation: The conversion to the dione form may involve oxidation steps or the use of specific reagents that facilitate the formation of carbonyl groups.

These reactions highlight the compound's synthetic versatility and potential for modification to enhance its biological activity.

Research has indicated that derivatives of azaspiro[4.5]decane compounds exhibit significant biological activities, particularly in neuropharmacology. The presence of the piperazine ring is known to enhance binding affinity to serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders. Studies have shown that related compounds can possess anticonvulsant properties and may act as potential antipsychotics by modulating neurotransmitter systems .

The synthesis methods for 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione typically involve:

  • Refluxing with Hydrazine: Starting from aromatic acids or their esters, refluxing with hydrazine can yield hydrazones, which are further cyclized.
  • Cyclization Reactions: Utilizing carbon disulfide or other cyclizing agents in the presence of bases like potassium hydroxide allows for the formation of the azaspiro structure.
  • Final Modifications: Post-synthesis modifications may include alkylation or acylation to achieve desired functional groups.

These methods reflect a combination of classical organic synthesis techniques tailored for complex molecular architectures.

The potential applications of 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione are broad:

  • Pharmaceutical Development: As a candidate for new antipsychotic or anticonvulsant medications.
  • Neuroscience Research: Understanding its interaction with neurotransmitter systems could provide insights into neurological disorders.
  • Chemical Biology: Its unique structure may serve as a scaffold for designing novel bioactive compounds.

Interaction studies involving this compound focus on its binding affinities to various receptors, particularly those associated with dopamine and serotonin pathways. In vitro assays have demonstrated that derivatives can modulate receptor activity, leading to potential therapeutic effects in conditions such as schizophrenia and epilepsy . Computational docking studies have also been employed to predict interactions at the molecular level, providing a basis for further drug development.

Several compounds share structural similarities with 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione, including:

Compound NameStructure FeaturesUnique Aspects
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dioneContains a pyrrolidine ringExhibits distinct anticonvulsant properties
4-[4-(4-phenylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dioneFeatures a tricyclic structurePotentially broader receptor interaction profile
2-[4-(4-methoxyphenyl)piperazin-1-yl]butanamideIncludes a methoxy substitutionMay enhance lipophilicity and receptor binding

These comparisons illustrate how variations in substituents and ring structures can influence biological activity and pharmacological profiles, highlighting the uniqueness of 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione within its class.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

369.24162724 g/mol

Monoisotopic Mass

369.24162724 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

Explore Compound Types